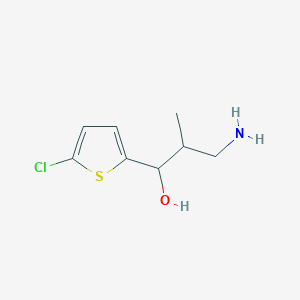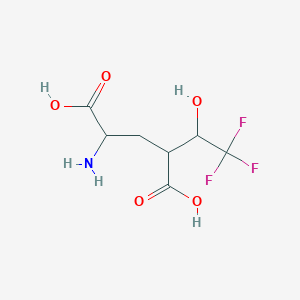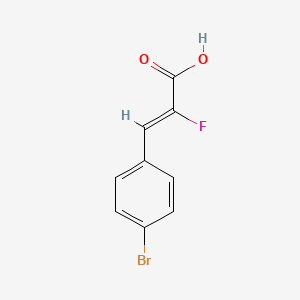![molecular formula C8H10N2 B13186872 (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of cyclopentanone with pyridine derivatives, followed by reduction and amination steps. The reaction conditions often require the use of catalysts such as palladium or manganese, and solvents like ethanol or water to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Manganese dioxide, t-butyl hydroperoxide, water as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane, moderate temperature.
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta-pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with a nitrile group, used in corrosion inhibition.
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features, used in various chemical and pharmaceutical applications.
Uniqueness
(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine is unique due to its specific fused ring system and the presence of an amine group, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H10N2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
(5R)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-amine |
InChI |
InChI=1S/C8H10N2/c9-8-2-1-6-5-10-4-3-7(6)8/h3-5,8H,1-2,9H2/t8-/m1/s1 |
Clé InChI |
YNLBESQCEDPLSW-MRVPVSSYSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=CN=C2 |
SMILES canonique |
C1CC2=C(C1N)C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
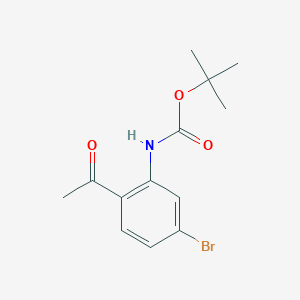
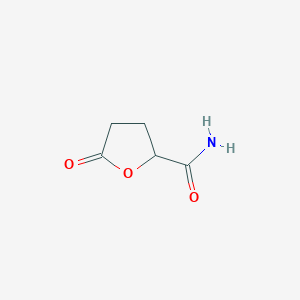
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
amine](/img/structure/B13186817.png)
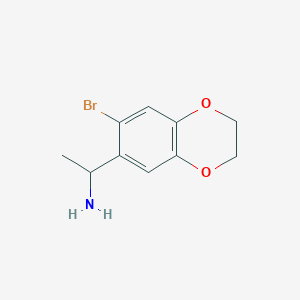
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
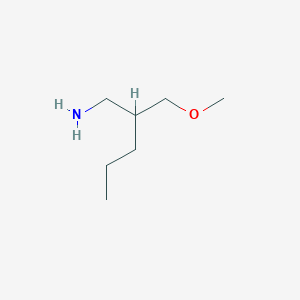
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)
